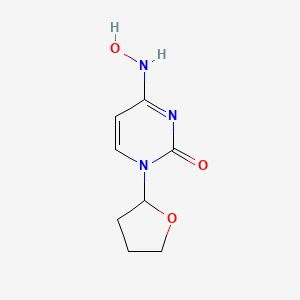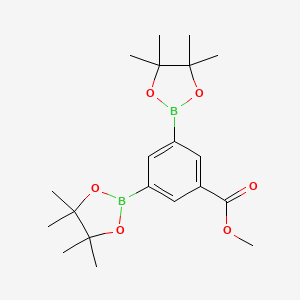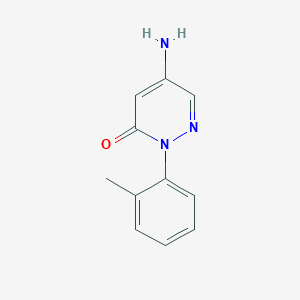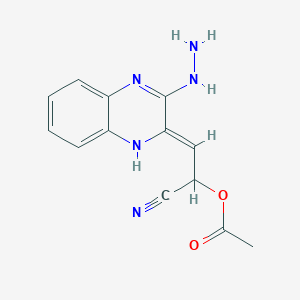
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound that features a quinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a dicarbonyl compound.
Introduction of the Hydrazinyl Group: This step might involve the reaction of the quinoxaline derivative with hydrazine or a hydrazine derivative.
Addition of the Cyano Group: This could be done through a nucleophilic substitution reaction.
Acetylation: The final step might involve the acetylation of the intermediate compound to introduce the acetate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of quinoxaline N-oxides.
Reduction: This might reduce the cyano group to an amine.
Substitution: The hydrazinyl group could be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could yield amines.
Scientific Research Applications
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Such as 2,3-dimethylquinoxaline.
Hydrazinyl Compounds: Such as phenylhydrazine derivatives.
Cyano Compounds: Such as cyanoacetamide derivatives.
Uniqueness
1-Cyano-2-(3-hydrazinylquinoxalin-2(1H)-ylidene)ethyl acetate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H13N5O2 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
[(2Z)-1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H13N5O2/c1-8(19)20-9(7-14)6-12-13(18-15)17-11-5-3-2-4-10(11)16-12/h2-6,9,16H,15H2,1H3,(H,17,18)/b12-6- |
InChI Key |
KHEXTXDXTGBBDR-SDQBBNPISA-N |
Isomeric SMILES |
CC(=O)OC(/C=C\1/C(=NC2=CC=CC=C2N1)NN)C#N |
Canonical SMILES |
CC(=O)OC(C=C1C(=NC2=CC=CC=C2N1)NN)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


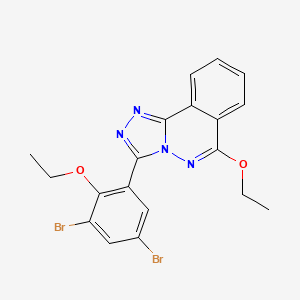
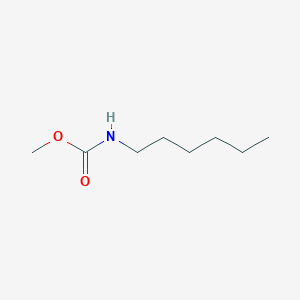
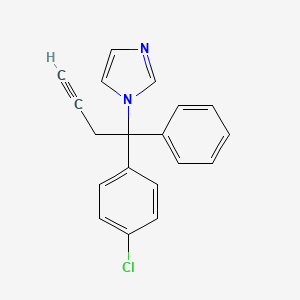
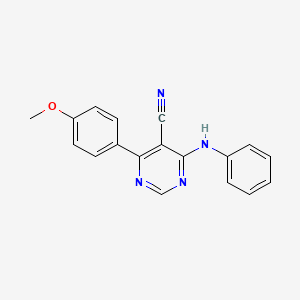
![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
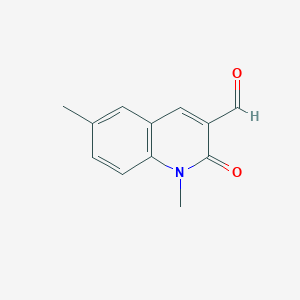
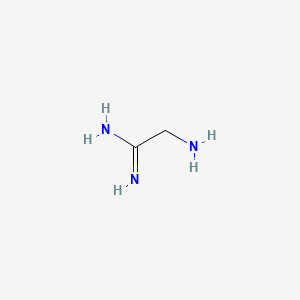
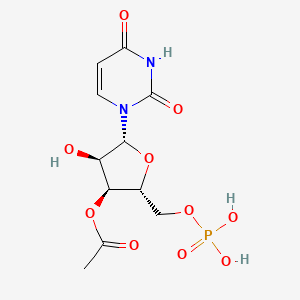
![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)
